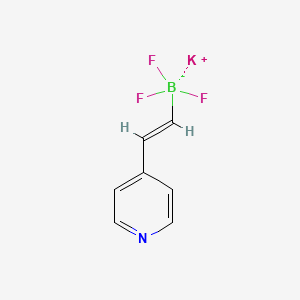
Potassium (E)-trifluoro(2-(pyridin-4-yl)vinyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide can be synthesized through a series of reactions involving the appropriate pyridine derivative and boron trifluoride. The general synthetic route involves the reaction of pyridine with boron trifluoride in the presence of a base, followed by the addition of potassium fluoride to form the desired potassium trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a stable and usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the compound forms biaryl products, which are valuable intermediates in pharmaceutical and material science applications .
Applications De Recherche Scientifique
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as an effective reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions and similar stability and reactivity properties.
Potassium 2-fluoropyridine-4-trifluoroborate: Another pyridine-based trifluoroborate with applications in organic synthesis.
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide stands out due to its specific structural features, which provide unique reactivity patterns and make it particularly useful in certain cross-coupling reactions. Its stability under various conditions also makes it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C7H6BF3KN |
|---|---|
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-2-pyridin-4-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h1-6H;/q-1;+1/b4-1+; |
Clé InChI |
REXOIIGZRIZUMG-DYVSEJHDSA-N |
SMILES isomérique |
[B-](/C=C/C1=CC=NC=C1)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CC=NC=C1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
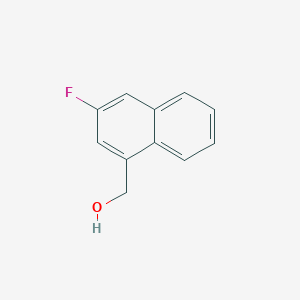
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
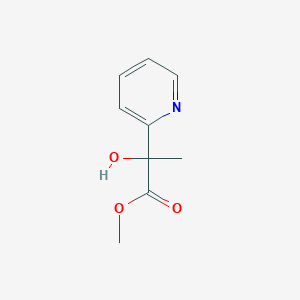

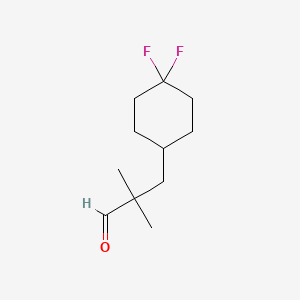


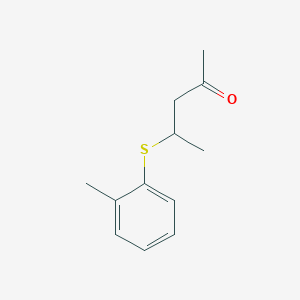
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
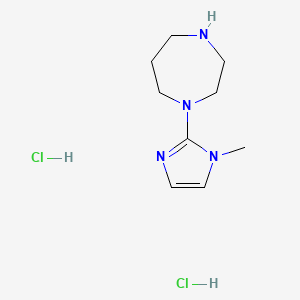
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
